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Compound of Interest

Compound Name: Ethyl 7-oxo-7-phenylheptanoate

Cat. No.: B040494

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 7-
oxo-7-phenylheptanoate (CAS 112665-41-5). Due to the limited availability of published
experimental spectra, this document presents predicted spectroscopic data based on the
compound's chemical structure, alongside detailed, generalized experimental protocols for the
acquisition of such data. This guide is intended to support research and development activities
where this compound is utilized, particularly in its role as a key intermediate in the synthesis of
pharmaceuticals like Seratrodast.[1]

Chemical Structure and Properties

o |[UPAC Name: Ethyl 7-oxo-7-phenylheptanoate

Synonyms: Ethyl 6-benzoylhexanoate, 7-Oxo-7-phenylheptanoic acid ethyl ester[1]

CAS Number: 112665-41-5[1][2][3][4]

Molecular Formula: C1sH2003[1][2]

Molecular Weight: 248.32 g/mol [1][2]

Spectroscopic Data Summary
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The following tables summarize the predicted spectroscopic data for Ethyl 7-oxo-7-
phenylheptanoate. It is important to note that these are predicted values and should be
confirmed by experimental data.

Table 1: Predicted *"H NMR Spectroscopic Data (CDClIs,
400 MHz)
Chemical Shift (3)

Protons . Multiplicity Integration
ppm (Predicted)

H-a 7.95 d 2H
H-b 7.55 t 1H
H-c 7.45 t 2H
H-d 2.95 t 2H
H-e 2.30 t 2H
H-f 1.75 p 2H
H-g 1.65 p 2H
H-h 4.12 q 2H
H-i 1.25 t 3H

Structure for NMR assignment:

Table 2: Predicted **C NMR Spectroscopic Data (CDClIs,
100 MH2z)
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Carbon Atom Chemical Shift (8) ppm (Predicted)
C=0 (ketone) 200.0
C=0 (ester) 173.5
C (aromatic, C-ipso) 137.0
CH (aromatic) 133.0
CH (aromatic) 128.5
CH (aromatic) 128.0
O-CH:2 60.5
CH2-C=0 (ketone) 38.5
CH2-C=0 (ester) 34.0
CH2 29.0
CH2 24.5
CH2 23.5
CHs 14.0

Table 3: Predicted Infrared (IR) Spectroscopy Data

Predicted Wavenumber

Functional Group Intensity
(cm™)

C=0 (Aryl Ketone) 1685 Strong
C=0 (Ester) 1735 Strong
C-H (Aromatic) 3100-3000 Medium
C-H (Aliphatic) 3000-2850 Medium
C-O (Ester) 1250-1100 Strong
C=C (Aromatic) 1600, 1450 Medium
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Table 4: Predicted Mass Spectrometry (MS) Data

m/z (Predicted) Interpretation
248 [M]* (Molecular lon)
203 [M - OCH2CHs]*
120 [CeHsCOCHSs]*

105 [CeHsCOJ*

77 [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for Ethyl 7-oxo-7-phenylheptanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Weigh approximately 10-20 mg of the sample for *H NMR and 50-100 mg for 13C NMR.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) containing
tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.

e 1H NMR Spectroscopy:

o

Instrument: 400 MHz NMR Spectrometer

o

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16

[¢]

[e]

Relaxation Delay: 1.0 s

o

Spectral Width: -2 to 12 ppm
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e 13C NMR Spectroscopy:

o

Instrument: 100 MHz NMR Spectrometer

[¢]

Pulse Sequence: Proton-decoupled single-pulse sequence.

Number of Scans: 1024

[¢]

[e]

Relaxation Delay: 2.0 s

o

Spectral Width: 0 to 220 ppm

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Film Method):
o Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
o Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
o Allow the solvent to evaporate, leaving a thin film of the sample on the plate.

o Data Acquisition:

[¢]

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

Mode: Transmittance

[¢]

[e]

Spectral Range: 4000-400 cm~1

Resolution: 4 cm™—1

o

Number of Scans: 16

[¢]

Mass Spectrometry (MS)

e Sample Preparation:
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o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.qg.,
methanol or acetonitrile).

o Data Acquisition (Electron lonization - EI):
o Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

o lonization Mode: Electron lonization (EI)

o

lonization Energy: 70 eV

[¢]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

o Mass Range: m/z 50-500

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of a chemical compound.

Logical Relationships in Spectroscopic Data
Interpretation
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Caption: Logical flow from chemical structure to spectroscopic data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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